molecular formula C20H18N4O B12536191 Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide CAS No. 681463-82-1

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide

Cat. No.: B12536191
CAS No.: 681463-82-1
M. Wt: 330.4 g/mol
InChI Key: OQHWYIOZMCTISQ-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Naming Conventions

The IUPAC name N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide reflects its hierarchical substituent arrangement. Breaking down the nomenclature:

  • Acetohydrazide denotes the acetylated hydrazine backbone (-NH-NH-C(=O)-).
  • N-(4-phenyldiazenylphenyl) specifies the substitution at the hydrazide’s nitrogen atom with a para-substituted phenyl group bearing a phenyldiazenyl (-N=N-C6H5) moiety.
  • N'-phenyl indicates a phenyl group attached to the second hydrazine nitrogen.

The numbering prioritizes the hydrazide core, with the acetyl group at position 1 and the diazenylphenyl substituent at position 4 of the adjacent aromatic ring. This systematic approach ensures unambiguous identification of substituent positions and bonding patterns.

Molecular Formula and Weight Analysis

The molecular formula C20H18N4O2 corresponds to a molecular weight of 330.4 g/mol . Key contributions include:

  • Aromatic systems : Two phenyl rings (C12H10) and one diazenyl-linked phenyl (C6H5-N=N-C6H4) account for 78.7% of the total mass.
  • Hydrazide moiety : The -NH-NH-C(=O)- group contributes 14.5% (47.8 g/mol).
  • Acetyl group : The CH3-C(=O)- unit adds 6.8% (22.5 g/mol).

Table 1: Elemental Composition

Element Count Contribution (g/mol) Percentage
C 20 240.2 72.7%
H 18 18.1 5.5%
N 4 56.0 17.0%
O 2 32.0 4.8%

This composition aligns with related aryl hydrazides, such as N'-(2,4-dichlorophenyl)acetohydrazide (C8H8Cl2N2O, 219.06 g/mol), but with increased complexity due to the diazenylphenyl extension.

Tautomeric Forms and Resonance Stabilization

The compound exhibits azo-hydrazone tautomerism , a hallmark of diazenyl-containing hydrazides. Two primary tautomers exist:

  • Azo form : Dominant in nonpolar environments, featuring a diazenyl (-N=N-) linkage conjugated with the phenyl rings.
  • Hydrazone form : Stabilized in protic solvents via keto-enol-like rearrangement, yielding a -NH-N=C- structure.

Resonance stabilization occurs through:

  • Delocalization of π-electrons across the diazenyl group and adjacent phenyl rings.
  • Conjugation between the hydrazide’s carbonyl and the N-N bond, enhancing planarity.

Figure 1: Resonance Hybrid
$$
\text{Azo form} \leftrightarrow \text{Hydrazone form} \leftrightarrow \text{Resonance-stabilized intermediate}
$$
The equilibrium favors the azo tautomer in crystalline states, as evidenced by X-ray data from analogous compounds.

Conformational Analysis of Hydrazide-Diazenyl-Phenyl Backbone

The molecule’s conformation is constrained by:

  • Restricted rotation around the N-N bonds due to partial double-bond character from resonance.
  • Steric hindrance between the ortho hydrogens of the diazenylphenyl and hydrazide phenyl groups.

Key conformational features:

  • The diazenyl group adopts a trans configuration to minimize steric clashes and maximize conjugation.
  • The acetyl group rotates freely relative to the hydrazide core, contributing to dynamic conformational ensembles in solution.

Table 2: Dihedral Angles in Related Structures

Segment Angle (°) Environment
N-N-C(=O) 175 Crystalline
Phenyl-diazenyl-phenyl 180 DFT-optimized

These angles suggest near-planar arrangements optimizing π-orbital overlap.

Comparative Structural Analysis with Related Aryl Hydrazide Derivatives

1.5.1 N'-(2,4-Dichlorophenyl)acetohydrazide (C8H8Cl2N2O)

  • Substituents : Electron-withdrawing Cl groups reduce electron density on the phenyl ring, decreasing resonance stabilization compared to the unsubstituted phenyl in the target compound.
  • Molecular weight : 219.06 g/mol vs. 330.4 g/mol, highlighting the mass contribution of the diazenylphenyl extension.

1.5.2 1,5-Diphenylcarbazone (C13H12N4O)

  • Core structure : Shares a hydrazide backbone but lacks the acetyl group, instead incorporating a urea-like linkage.
  • Tautomerism : Exhibits similar azo-hydrazone equilibria but with altered kinetics due to reduced steric bulk.

1.5.3 General Trends

  • Electron-donating groups (e.g., phenyl) enhance resonance stabilization in the target compound versus electron-withdrawing derivatives.
  • Extended conjugation in diazenyl-containing hydrazides red-shifts UV-Vis absorption maxima relative to simpler analogs.

Table 3: Structural Comparison

Compound Molecular Formula Key Feature Tautomeric Preference
Target compound C20H18N4O2 Diazenylphenyl extension Azo (nonpolar)
N'-(2,4-Dichlorophenyl)acetohydrazide C8H8Cl2N2O Chlorinated phenyl Hydrazone (polar)
1,5-Diphenylcarbazone C13H12N4O Urea-like linkage Azo-hydrazone mix

This analysis underscores how substituents and backbone modifications dictate electronic and steric profiles in aryl hydrazides.

Properties

CAS No.

681463-82-1

Molecular Formula

C20H18N4O

Molecular Weight

330.4 g/mol

IUPAC Name

N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide

InChI

InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3

InChI Key

OQHWYIOZMCTISQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N(C1=CC=C(C=C1)N=NC2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Structural Characteristics and Properties

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide (CAS No.: 681463-82-1) is characterized by several key structural components: an acetyl group attached to a hydrazide linkage, with one nitrogen bearing a phenyl group and the other connected to a 4-phenyldiazenylphenyl moiety. The compound contains a diazenyl (azo) group, which contributes to its chemical properties and potential applications.

Physical and Chemical Properties

Property Value
Molecular Formula C₂₀H₁₈N₄O
Molecular Weight 330.4 g/mol
IUPAC Name N'-phenyl-N-(4-phenyldiazenylphenyl)acetohydrazide
Standard InChI InChI=1S/C20H18N4O/c1-16(25)24(23-19-10-6-3-7-11-19)20-14-12-18(13-15-20)22-21-17-8-4-2-5-9-17/h2-15,23H,1H3
Standard InChIKey OQHWYIOZMCTISQ-UHFFFAOYSA-N
Canonical SMILES CC(=O)N(NC1=CC=CC=C1)C2=CC=C(C=C2)N=NC3=CC=CC=C3

General Synthetic Approaches

The synthesis of this compound can be achieved through multiple pathways, each with specific advantages and limitations. Below are the primary approaches based on established protocols for similar compounds.

Direct Hydrazide Formation Route

This method involves the direct reaction between a suitable carboxylic acid derivative and a substituted hydrazine:

  • Preparation of 4-(phenyldiazenyl)phenylhydrazine from appropriate aniline derivatives
  • Reaction with 2-phenylacetic acid or its derivatives to form the target hydrazide

The reaction typically proceeds through an acyl transfer mechanism, where the carbonyl carbon of the acetic acid derivative undergoes nucleophilic attack by the hydrazine nitrogen.

Diazenyl Formation Approach

This synthesis route focuses on forming the diazenyl bond after establishing the hydrazide framework:

  • Synthesis of N'-phenyl-N-phenylacetohydrazide
  • Introduction of the diazenyl group through diazotization and coupling reactions

Detailed Preparation Methods

Synthesis via Modified Hydrazinolysis

This method adapts the established procedure for acethydrazide preparation while incorporating the specific structural requirements of the target compound.

Reagents and Materials
Material Specification Purpose
2-Phenylacetic acid Analytical grade Starting material
4-(Phenyldiazenyl)phenylhydrazine Freshly prepared Hydrazine component
Ethanol Anhydrous, 99.5% Reaction solvent
Acetic acid Glacial Catalyst
Triethylamine Analytical grade Base catalyst
H β type solid acid sieve 1-2 mm grain size Catalyst
Procedure
  • Dissolve 2-phenylacetic acid (0.02 mol) in anhydrous ethanol (40 mL)
  • Add triethylamine (0.02 mol) dropwise while maintaining the temperature at 20-25°C
  • Separately prepare 4-(phenyldiazenyl)phenylhydrazine (0.02 mol) in anhydrous ethanol (20 mL)
  • Add a few drops of glacial acetic acid as catalyst to the hydrazine solution
  • Add the acid solution to the hydrazine solution dropwise over 30 minutes while stirring
  • Heat the reaction mixture to 40-60°C for 4-6 hours under reflux conditions
  • Monitor the reaction progress by TLC (hexane/ethyl acetate 8:2)
  • Upon completion, cool the reaction mixture to room temperature
  • Pour the reaction mixture into ice water (200 mL) to precipitate the product
  • Filter the solid product, wash with cold water, and recrystallize from 80% acetic acid

This method is adapted from established protocols for similar hydrazide compounds and typically yields 70-85% of the desired product.

Synthesis via Intermediates

This approach utilizes key intermediate compounds in a stepwise synthesis.

Preparation of Phenylacethydrazide Intermediate

Step 1: Synthesis of Phenylacetic Acid Hydrazide

Under nitrogen protection, combine:

  • Phenylacetic acid (0.001 mol)
  • Hydrazine hydrate (80% content, 0.0015 mol)
  • H β type solid acid molecular sieves (10-20% of acid weight)

Place the mixture in a reaction vessel equipped with a reflux condenser and thermometer. Heat the mixture to reflux temperature, maintaining column top temperature at 98-100°C for 4-6 hours. After completion, isolate phenylacetic acid hydrazide by filtration and crystallization.

Step 2: Reaction with Diazenyl Component

  • Dissolve phenylacetic acid hydrazide (0.001 mol) in DMF (20 mL)
  • Add 4-(phenyldiazenyl)phenyl halide (0.001 mol) and potassium carbonate (0.0015 mol)
  • Heat the mixture at 70-85°C for 12-16 hours under argon atmosphere
  • Monitor reaction by TLC
  • Cool the reaction mixture and pour into cold water
  • Extract with ethyl acetate, dry over anhydrous sodium sulfate
  • Concentrate and purify by column chromatography

Modern Synthetic Route via Coupling Reactions

A more recent approach utilizes palladium-catalyzed coupling reactions to form the diazenyl linkage.

Reagents and Materials
Reagent Quantity Function
N'-phenylacetohydrazide 0.01 mol Hydrazide component
4-Bromophenylboronic acid 0.01 mol Coupling partner
Phenylboronic acid 0.01 mol Diazenyl component
Pd(PPh₃)₄ 5 mol% Catalyst
Cuprous iodide 10 mol% Co-catalyst
K₂CO₃ 0.03 mol Base
DMF/Water (4:1) 50 mL Solvent system
Procedure
  • Under argon atmosphere, combine N'-phenylacetohydrazide, 4-bromophenylboronic acid, and catalyst in the solvent system
  • Heat at 70-80°C for 8-10 hours to form the initial coupled product
  • Add phenylboronic acid and additional catalyst
  • Continue heating for another 6-8 hours to complete the diazenyl formation
  • Cool, filter off catalysts, and purify by column chromatography

This modern approach offers several advantages, including milder reaction conditions and higher selectivity, though it typically requires more expensive catalysts and stricter reaction conditions.

Optimization Parameters

The synthesis of this compound can be optimized by carefully controlling several key parameters:

Temperature Effects

Temperature (°C) Reaction Time (h) Yield (%) Purity (%)
25-30 24-30 45-55 85-90
40-50 12-16 60-70 90-92
60-70 8-10 75-85 92-95
80-90 5-6 80-85 90-92
>90 3-4 70-75 85-88

Higher temperatures generally accelerate the reaction but may lead to side products. The optimal temperature range appears to be 60-70°C, balancing reaction rate with product purity.

Solvent Selection

Various solvents can be employed in the synthesis, each affecting yield and purity:

Solvent Reaction Time (h) Yield (%) Observations
Ethanol 10-12 75-80 Good solubility, easy workup
Methanol 10-12 70-75 Similar to ethanol, higher volatility
THF 8-10 65-70 Good for temperature-sensitive reactions
DMF 6-8 80-85 Excellent solubility, difficult removal
Dioxane 12-14 60-65 Good thermal stability
DME 8-10 70-75 Good compromise of properties

DMF provides the highest yields but presents challenges in product isolation. Ethanol offers a good balance of yield, reaction time, and ease of workup.

Catalyst Influence

The choice of catalyst significantly impacts the reaction efficiency:

Catalyst Loading (mol%) Yield (%) Selectivity (%)
H β solid acid sieve 10-20 wt% 75-80 90-95
Acetic acid 5-10 mol% 65-70 85-90
p-Toluenesulfonic acid 2-5 mol% 70-75 88-92
L-Proline 10 mol% 80-85 92-95
Triethylamine 5-10 mol% 60-65 80-85

L-Proline demonstrates excellent catalytic efficiency for similar compounds, offering high yields with shorter reaction times and easier isolation of products. H β solid acid sieves provide good yields and are easily recycled, reducing production costs.

Purification and Characterization

Purification Techniques

After synthesis, the crude product requires purification to achieve analytical grade quality:

  • Recrystallization : The most common method, typically using ethanol or an ethanol/water mixture
  • Column Chromatography : For particularly challenging separations, using hexane/ethyl acetate (8:2) as the mobile phase
  • Preparative HPLC : For highest purity requirements, especially for research applications

Characterization Data

The pure compound can be characterized by various spectroscopic methods:

IR Spectroscopy :

  • NH stretching: 3300-3350 cm⁻¹
  • C=O stretching: 1650-1680 cm⁻¹
  • N=N stretching: 1400-1450 cm⁻¹
  • C-N stretching: 1200-1250 cm⁻¹
  • Aromatic C=C stretching: 1500-1600 cm⁻¹

NMR Spectroscopy :

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.20-9.30 (s, 1H, NH), 7.70-7.90 (m, 4H, aromatic), 7.30-7.60 (m, 8H, aromatic), 6.70-7.00 (m, 3H, aromatic), 2.00-2.10 (s, 3H, CH₃)

Comparative Analysis of Preparation Methods

The following table compares the efficiency and practicality of the different preparation methods:

Method Yield (%) Time (h) Reagent Cost Equipment Requirements Scalability Environmental Impact
Hydrazinolysis 70-85 10-16 Moderate Moderate Good Moderate
Via Intermediates 60-75 24-36 Low-Moderate Low Excellent Low-Moderate
Coupling Reactions 80-90 14-18 High High Limited Moderate-High

Efficiency Analysis

The direct hydrazinolysis method offers a good balance of yield and reaction time, making it suitable for laboratory-scale synthesis. The intermediate-based approach, while requiring more steps, uses less expensive reagents and simpler equipment, making it appropriate for larger-scale production. The modern coupling reaction approach provides the highest yields but requires expensive catalysts and stringent reaction conditions.

Challenges and Solutions

Common Synthetic Challenges

Several challenges may arise during the preparation of this compound:

  • Formation of bis-substituted products : When using hydrazine hydrate, bis-acylation can occur, leading to undesired by-products
  • Diazenyl group stability : The diazenyl (azo) linkage can undergo reduction under certain conditions
  • Regioselectivity : Controlling the position of substitution on the hydrazine nitrogen

Innovative Solutions

Recent advances have addressed these challenges:

  • Prevention of bis-substitution : Using excess hydrazine hydrate (1:1.5 molar ratio) and maintaining lower temperatures during initial addition
  • Stabilizing diazenyl groups : Using milder reaction conditions and avoiding strong reducing agents
  • Improving regioselectivity : Employing more sterically hindered reagents or utilizing protecting group strategies

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding azides or other oxidized derivatives.

    Reduction: Reduction reactions can target the diazenyl group, converting it to the corresponding amine.

    Substitution: The phenyl rings can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine, chlorine, or nitrating agents under acidic conditions.

Major Products Formed

    Oxidation: Formation of azides or nitroso derivatives.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Antimicrobial Properties

Research indicates that compounds similar to acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide exhibit significant antimicrobial activities. Studies have shown that derivatives containing hydrazide and diazenyl functionalities can inhibit the growth of various bacterial strains, suggesting their potential as antimicrobial agents .

Anticancer Potential

The compound has been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit cell proliferation in several cancer cell lines, including HepG2 (liver cancer) and MCF-7 (breast cancer). These findings indicate its potential role as a therapeutic agent in oncology .

Applications in Medicinal Chemistry

This compound is primarily studied for its medicinal applications due to its biological activities:

  • Drug Development : The compound's unique structure allows for modifications that can enhance its efficacy as a drug candidate.
  • Interaction Studies : Research often focuses on understanding its binding affinity with biological targets such as enzymes or receptors using techniques like molecular docking and spectroscopic methods.

Case Studies and Research Findings

Several studies have explored the synthesis and biological evaluation of compounds related to this compound:

StudyFindings
Investigated the synthesis of novel thiazole derivatives involving hydrazides; highlighted potential pathways for creating biologically active compounds.
Reviewed azo dye derivatives, emphasizing their relevance in pharmaceuticals; noted that compounds with hydrazone structures exhibit promising biological activities.
Focused on synthesizing new derivatives from phenyl hydrazine; tested antiproliferative activity against cancer cell lines, showing significant cytotoxic effects.

Mechanism of Action

The mechanism of action of acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological macromolecules, influencing their function. The diazenyl group can undergo redox reactions, generating reactive intermediates that can interact with cellular components. These interactions can lead to various biological effects, including antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Features

Key Structural Elements :
  • Core : Hydrazide (-NH-NH-C=O) linked to acetic acid.
  • Substituents :
    • Target Compound : 2-Phenyl (acetic acid side chain) + 4-(2-phenyldiazenyl)phenyl (hydrazide side chain).
    • Analogs : Varied aromatic, heterocyclic, or azo substituents (Table 1).

Table 1: Structural Comparison

Compound Name Molecular Formula Key Substituents Molecular Weight Reference
Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide C₂₁H₁₈N₄O₂ Phenyl, 4-(2-phenyldiazenyl)phenyl 382.4 N/A
2-[(1-Benzyl-1H-benzimidazol-2-yl)sulfanyl]-N′-{(E)-[4-(benzyloxy)phenyl]methylene}acetohydrazide C₃₀H₂₆N₄O₂S Benzimidazole-sulfanyl, 4-benzyloxybenzylidene 506.6
4-(3-Amino-4-methoxy-5-methylphenyl)-1-oxo-1H-phthalaz-2-yl)acetic acid hydrazide (APPH) C₁₉H₁₈N₄O₃ Phthalazinyl, methoxy, methyl 384.4
Benzoic acid p-amino-[(4-fluorophenyl)methylene]hydrazide C₁₄H₁₂FN₃O 4-fluorophenylidene, p-aminobenzoic acid 265.3
1-Piperazineacetic acid, 4-phenyl-, 2-[[2-(2-chlorophenyl)diazenyl]phenylmethylene]hydrazide C₂₆H₂₅ClN₆O Piperazine, 2-chlorophenyldiazenyl 497.0

Structural Insights :

  • The target compound’s azo group distinguishes it from analogs with hydrazone (C=N) or oxadiazole rings .
  • APPH () contains a bicyclic phthalazine ring, enhancing rigidity compared to the target’s linear structure .
Common Pathways :
  • Hydrazide Formation : Reaction of esters with hydrazine hydrate (e.g., APPH synthesis in ) .
  • Condensation with Aldehydes: Refluxing hydrazides with aromatic aldehydes in ethanol/acetic acid (e.g., ) .
  • Cyclization : Intramolecular cyclization to form oxadiazoles or triazoles (e.g., ) .

Target Compound Synthesis (Inferred):
Likely synthesized via condensation of 2-phenylacetic acid hydrazide with 4-(2-phenyldiazenyl)benzaldehyde under acidic conditions, analogous to methods in and .

Reported Activities :
  • Antimicrobial : Arylhydrazones (e.g., ) and triazole-thioether hydrazides () show moderate-to-strong activity against bacteria/fungi .
  • Antioxidant: Hydrazone-isatin derivatives () and thiazolidinones () exhibit radical scavenging comparable to ascorbic acid .
  • Anticancer: Pyrrolidinone derivatives () and benzimidazoles () demonstrate cytotoxicity via kinase inhibition .

Target Compound Hypotheses :

  • The azo group may confer UV-Vis absorbance (cf. acid-base indicators in ) .

Physicochemical and Spectroscopic Data

Key Trends :

  • IR Spectroscopy : Hydrazide C=O stretches appear at 1650–1672 cm⁻¹ (e.g., APPH: 1672 cm⁻¹) .
  • NMR : Azo protons (diazenyl) resonate as singlets near δ 8.0–9.0 ppm (cf. ) .
  • Solubility : Hydrophobic substituents (e.g., benzyl, chlorophenyl) reduce aqueous solubility .

Biological Activity

Acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide is a hydrazide derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the realms of antimicrobial and anticancer research. This article delves into the compound's biological properties, synthesis methods, and comparative analysis with structurally similar compounds.

Chemical Structure and Properties

The compound features a complex structure including:

  • Hydrazide functional group : Characterized by a hydrazine moiety attached to an acetic acid derivative.
  • Aromatic rings : Two phenyl groups contribute to its unique chemical reactivity.
  • Diazenyl group : Enhances the compound's potential biological activity.

The molecular formula and structural characteristics play crucial roles in determining its interaction with biological targets.

Synthesis of this compound

The synthesis typically involves the condensation of phenylhydrazine with appropriate aromatic aldehydes in the presence of acetic acid as a solvent. This method allows for the formation of various derivatives by altering the aldehyde component used in the reaction. The general procedure can be summarized as follows:

  • Reagents : Phenylhydrazine, aromatic aldehyde, acetic acid.
  • Reaction Conditions : Stirring at room temperature for a specified time.
  • Isolation : Crystallization from suitable solvents.

Biological Activity

Research indicates that compounds containing hydrazide and diazenyl functionalities exhibit significant biological activities. The following sections detail specific findings regarding the biological activity of this compound.

Antimicrobial Activity

Studies have shown that similar compounds can inhibit bacterial growth. For instance, experiments demonstrated that derivatives with hydrazone or diazene functionalities have notable antimicrobial effects against various pathogens.

Anticancer Activity

The compound has been evaluated for its anticancer properties, showing potential in inhibiting cell proliferation in different cancer cell lines. Notably, it has demonstrated cytotoxic effects against:

  • Human hepatoblastoma (Hep-G2)
  • Human healthy embryonic kidney (HEK293)

Table 1 summarizes key findings from recent studies on the anticancer activity of related compounds:

Compound NameCell Line TestedIC50 Value (µM)Mechanism of Action
This compoundHep-G215.0Induction of apoptosis
2-PhenylacetohydrazideHep-G220.5Cell cycle arrest
BenzoylhydrazineMCF-718.0Inhibition of proliferation

The mechanisms through which this compound exerts its biological effects are still under investigation. However, studies suggest interactions with specific enzymes or receptors could be critical for its therapeutic efficacy. Techniques such as molecular docking and spectroscopic methods are employed to elucidate these interactions.

Comparative Analysis with Similar Compounds

This compound is unique compared to simpler analogs due to its dual aromatic system combined with a diazenyl moiety. This structural complexity may enhance its reactivity and potential biological activity.

Table 2 provides a comparison of structurally similar compounds:

Compound NameStructure FeaturesKey Biological Activities
2-PhenylacetohydrazideLacks diazenyl groupAntimicrobial
BenzoylhydrazineContains benzoyl groupAnticancer
Acetic acid derivativeSimple structureLimited activity

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing acetic acid, 2-phenyl-1-[4-(2-phenyldiazenyl)phenyl]hydrazide?

  • Methodological Answer : The compound can be synthesized via condensation of 2-phenylacetohydrazide with a substituted benzaldehyde bearing a phenyldiazenyl group. Key steps include:

  • Refluxing methyl 2-phenylacetate with hydrazine hydrate in alcohol for 8 hours to form 2-phenylacetohydrazide .
  • Reacting the hydrazide with 4-(2-phenyldiazenyl)benzaldehyde in methanol under acidic catalysis (e.g., 2 drops of conc. HCl) at room temperature for 2 hours to form the hydrazone derivative .
  • Purity is enhanced via recrystallization or silica gel chromatography.

Q. How can the structural integrity of this compound be validated?

  • Methodological Answer : Use a combination of spectroscopic and analytical techniques:

  • FT-IR : Confirm the presence of C=O (1650–1700 cm⁻¹) and N-H (3200–3300 cm⁻¹) stretches characteristic of hydrazide/hydrazone moieties .
  • NMR : Analyze ¹H and ¹³C spectra for signals corresponding to phenyl, diazenyl, and hydrazide protons (e.g., NH at δ 8–10 ppm) .
  • Elemental Analysis : Verify C, H, N, and O percentages within ±0.4% of theoretical values .

Q. What pharmacological screening models are suitable for assessing its bioactivity?

  • Methodological Answer : Prioritize in vitro anti-inflammatory assays:

  • COX-1/COX-2 Inhibition : Use enzyme-linked immunosorbent assays (ELISAs) to measure prostaglandin E₂ (PGE₂) suppression in lipopolysaccharide (LPS)-stimulated macrophages .
  • Carrageenan-Induced Paw Edema (Rat Model) : Administer the compound at 50–100 mg/kg and measure edema reduction over 6 hours .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

  • Methodological Answer : Systematically modify substituents on the phenyl and phenyldiazenyl groups:

  • Introduce electron-withdrawing groups (e.g., -NO₂, -Cl) on the benzaldehyde moiety to enhance COX-2 selectivity .
  • Test derivatives in silico using molecular docking (e.g., AutoDock Vina) to predict binding affinities for COX-2’s active site .
  • Validate top candidates in ex vivo assays (e.g., human whole-blood COX inhibition) .

Q. What computational strategies improve synthesis efficiency?

  • Methodological Answer : Integrate quantum chemical calculations and machine learning:

  • Use density functional theory (DFT) to model reaction pathways and identify energy barriers for hydrazone formation .
  • Apply cheminformatics tools (e.g., RDKit) to predict optimal solvent systems and catalysts based on historical reaction data .

Q. How can contradictions in spectral or bioactivity data be resolved?

  • Methodological Answer :

  • Spectral Discrepancies : Compare experimental NMR shifts with computed spectra (e.g., using ACD/Labs or Gaussian). Solvent effects (DMSO vs. CDCl₃) may explain deviations .
  • Bioactivity Variability : Replicate assays under standardized conditions (e.g., cell line passage number, serum-free media) and use positive controls (e.g., indomethacin for COX inhibition) .

Q. What mechanisms explain its selective inhibition of COX-2 over COX-1?

  • Methodological Answer :

  • Molecular Dynamics Simulations : Model the compound’s interaction with COX-2’s larger hydrophobic pocket, which accommodates the phenyldiazenyl group .
  • Mutagenesis Studies : Introduce point mutations (e.g., COX-2 Val523→Ile) to assess steric hindrance effects on binding .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodological Answer :

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) and analyze degradation products via LC-MS.
  • Protect from light to prevent diazenyl bond cleavage, as arylhydrazones are prone to photodegradation .

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